molecular formula C11H21NO2 B14355350 Ethyl (2-cyclohexylethyl)carbamate CAS No. 93846-95-8

Ethyl (2-cyclohexylethyl)carbamate

Cat. No.: B14355350
CAS No.: 93846-95-8
M. Wt: 199.29 g/mol
InChI Key: QIEHVWUAKOODQW-UHFFFAOYSA-N
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Description

Ethyl carbamate (C₃H₇NO₂), also known as urethane, is a carbamate ester formed from ethanol and carbamic acid. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen (probably carcinogenic to humans) due to its tumorigenic effects in multiple animal models, including rodents and primates . Ethyl carbamate is naturally formed during fermentation processes and is prevalent in alcoholic beverages (e.g., wine, spirits), fermented foods (e.g., kimchi, soy sauce), and tobacco products . Its carcinogenicity arises from metabolic activation into reactive intermediates that form DNA adducts, leading to mutations and tumor initiation .

Beyond carcinogenicity, ethyl carbamate induces oxidative stress and neurotoxicity. Studies in Caenorhabditis elegans demonstrate that chronic exposure disrupts development, reproduction, and neuronal integrity, activating xenobiotic detoxification pathways like gst-4 (a glutathione S-transferase gene) . In humans, reactive oxygen species (ROS) generation at 50–80 mM concentrations has been linked to cellular damage .

Properties

CAS No.

93846-95-8

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl N-(2-cyclohexylethyl)carbamate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13)

InChI Key

QIEHVWUAKOODQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-cyclohexylethyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.

Another method involves the reaction of urea with ethyl alcohol in the presence of a catalyst. This method is often used in industrial settings due to its efficiency and cost-effectiveness.

Industrial Production Methods

In industrial production, this compound is often synthesized using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyclohexylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The ethyl or cyclohexylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

Ethyl (2-cyclohexylethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ethyl (2-cyclohexylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Carcinogenic Potency: Ethyl Carbamate vs. Vinyl Carbamate

Vinyl carbamate (CH₂=CH-O-CO-NH₂), an α,β-unsaturated analog of ethyl carbamate, exhibits significantly higher carcinogenic and mutagenic activity. Key findings include:

  • Tumor Induction: In Fischer rats, vinyl carbamate induced hepatic carcinomas and neurofibrosarcomas at 10–50× lower doses than ethyl carbamate . In mice, vinyl carbamate caused lung adenomas, thymomas, and Harderian gland tumors at doses 10× lower than ethyl carbamate .
  • Mutagenicity :
    Vinyl carbamate is mutagenic in Salmonella typhimurium strains TA 1535 and TA 100 when metabolized by liver enzymes, whereas ethyl carbamate lacks direct mutagenicity . Cytochrome P-450 inhibitors block vinyl carbamate’s mutagenic activity, implicating oxidative metabolism in its activation .

Table 1: Comparative Carcinogenicity in Rodents

Compound Species Tumor Types Induced Relative Potency vs. Ethyl Carbamate Reference
Ethyl carbamate Fischer rats Hepatic carcinomas, ear duct tumors 1× (baseline)
Vinyl carbamate Fischer rats Hepatic carcinomas, neurofibrosarcomas 10–50× higher
Ethyl carbamate A/J mice Lung adenomas 1× (baseline)
Vinyl carbamate A/J mice Lung adenomas, thymomas 10× higher

Ethyl Carbamate vs. Ethyl N-Hydroxycarbamate

Ethyl N-hydroxycarbamate (CH₃CH₂-O-CO-NH-OH), a hydroxylated derivative, shows weak direct mutagenicity (2–3 revertants/µmol in S. typhimurium) but reduced activity in the presence of liver enzymes .

tert-Butyl Carbamate

tert-Butyl carbamate ((CH₃)₃C-O-CO-NH₂) lacks significant carcinogenic activity in mice, highlighting the importance of the ethyl group in tumor initiation .

Functional Derivatives in Industrial Contexts

Compounds like ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate (CAS 4399-11-5) are used pharmacologically (e.g., glipizide impurities), but their toxicity profiles differ from ethyl carbamate due to structural modifications that limit metabolic activation .

Mechanistic Divergences in Toxicity

Oxidative Stress Induction

Ethyl carbamate triggers ROS production in C. elegans and human cells, activating antioxidant pathways like gst-4 . In contrast, vinyl carbamate’s higher reactivity may bypass ROS-mediated toxicity, directly forming DNA adducts .

Neurotoxicity

Ethyl carbamate selectively damages dopaminergic neurons in C.

Regulatory and Analytical Considerations

Ethyl carbamate levels in alcoholic beverages (e.g., Chinese白酒: up to 822 µg/L in某些香型) often exceed international limits (e.g., Canada’s 150 µg/L for spirits), necessitating advanced detection methods like HS-SPME-GC-MS .

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